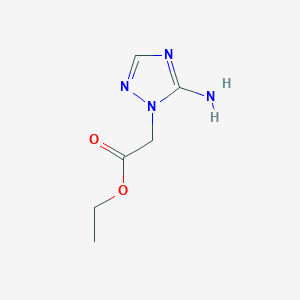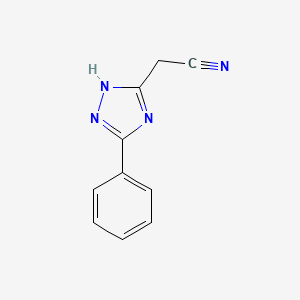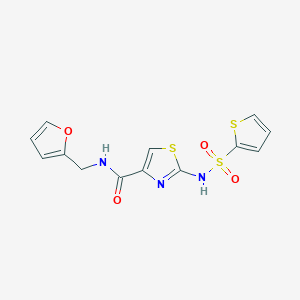![molecular formula C12H10N4 B2593184 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 2007916-18-7](/img/structure/B2593184.png)
5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine” is a complex organic molecule that contains a pyridine ring and a pyrazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The presence of these rings makes the compound a heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki cross-coupling reactions . For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives . Another method involves the Mannich reaction of 1,2,4-triazole thiol intermediate .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography . This technique provides information about the arrangement of atoms in the crystal and the chemical bonds between them. The structure often reveals characteristic torsion angles, indicating a high rotational freedom of the pyridyl group linked at certain carbon atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of different reagents and catalysts . For example, palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize a series of novel pyridine derivatives . Other reactions involve the use of Grignard reagents, diazo compounds, and hydrazines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques . These properties often include melting points, molecular weights, and NMR spectra . The properties can provide valuable information about the compound’s stability, reactivity, and potential uses .Mécanisme D'action
Orientations Futures
Future research could focus on further exploring the synthesis, properties, and potential applications of “5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine” and similar compounds. This could include developing more efficient synthesis methods, studying the compound’s interactions with various biological targets, and investigating its potential uses in medicine or other fields .
Propriétés
IUPAC Name |
5-(4-methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-8-2-3-13-6-10(8)11-4-9-5-15-16-12(9)7-14-11/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBVYFIBJIVLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NC=C3C(=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclohexyl)-2-({3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}amino)propanamide](/img/structure/B2593101.png)
![6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2593102.png)

![6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2593105.png)
![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2593106.png)

![N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2593111.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2593117.png)

![2-Chloro-N-[1-(5,6-difluoro-1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B2593120.png)

![(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2593122.png)
![8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2593123.png)
